molecular formula C20H14Cl2N2O2 B5132646 bis(4-chlorophenyl)methanone O-(anilinocarbonyl)oxime

bis(4-chlorophenyl)methanone O-(anilinocarbonyl)oxime

Cat. No. B5132646
M. Wt: 385.2 g/mol
InChI Key: ASBUPUNOTILGCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(4-chlorophenyl)methanone O-(anilinocarbonyl)oxime is a chemical compound that has been widely used in scientific research. This compound is also known as CCIM and is used as a reagent in various chemical reactions.

Mechanism of Action

The mechanism of action of CCIM involves the formation of a stable intermediate that undergoes further reactions to form the desired product. CCIM acts as a nucleophile and reacts with the electrophilic carbon atom of the substrate to form an intermediate. This intermediate then undergoes further reactions to form the desired product.
Biochemical and Physiological Effects:
CCIM has no known biochemical or physiological effects as it is used only as a reagent in chemical reactions. However, care should be taken while handling CCIM as it is a hazardous chemical.

Advantages and Limitations for Lab Experiments

The advantages of using CCIM in lab experiments include its easy availability, low cost, and simple synthesis method. The limitations of using CCIM in lab experiments include its hazardous nature and the need for proper safety precautions while handling it.

Future Directions

There are several future directions for the use of CCIM in scientific research. CCIM can be used in the synthesis of novel compounds with potential biological activity. CCIM can also be used as a reagent in the synthesis of new materials with unique properties. Further research can be carried out to explore the potential applications of CCIM in various fields of science.
Conclusion:
In conclusion, CCIM is a chemical compound that has been widely used in scientific research. Its simple synthesis method, easy availability, and low cost make it an attractive reagent in various chemical reactions. CCIM has been used in the synthesis of various heterocyclic compounds and as a reagent in the synthesis of amides, esters, and imines. Although CCIM has no known biochemical or physiological effects, care should be taken while handling it due to its hazardous nature. Further research can be carried out to explore the potential applications of CCIM in various fields of science.

Synthesis Methods

The synthesis of CCIM involves the reaction between bis(4-chlorophenyl)methanone and anilinocarbonyl chloride. This reaction results in the formation of CCIM as a white crystalline solid. The synthesis of CCIM is a simple and efficient process that can be easily carried out in the laboratory.

Scientific Research Applications

CCIM has been used in various scientific research applications such as in the synthesis of novel compounds and as a reagent in organic chemistry. CCIM has been used in the synthesis of various heterocyclic compounds such as pyrazoles, pyrimidines, and quinolines. CCIM has also been used as a reagent in the synthesis of amides, esters, and imines.

properties

IUPAC Name

[bis(4-chlorophenyl)methylideneamino] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O2/c21-16-10-6-14(7-11-16)19(15-8-12-17(22)13-9-15)24-26-20(25)23-18-4-2-1-3-5-18/h1-13H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBUPUNOTILGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)ON=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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